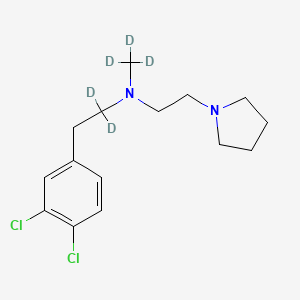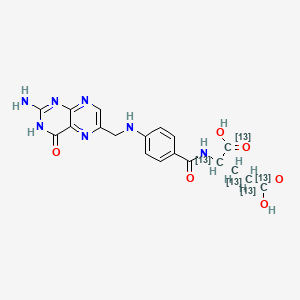
Folic Acid-13C5
Overview
Description
Folic Acid-13C5, also known as Vitamin B9-13C5, is an isotope of vitamin B9 where all the five glutamate carbons are replaced by 13C . It is naturally found in leafy vegetables and fruits and plays a crucial role in DNA synthesis and acts as a free radical scavenger .
Molecular Structure Analysis
The empirical formula of this compound is 13C5C14H19N7O6 . The molecular weight is 446.36 . The InChI string representation of its structure is1S/C19H19N7O6/c20-19-25-15-14 (17 (30)26-19)23-11 (8-22-15)7-21-10-3-1-9 (2-4-10)16 (29)24-12 (18 (31)32)5-6-13 (27)28/h1-4,8,12,21H,5-7H2, (H,24,29) (H,27,28) (H,31,32) (H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 .
Scientific Research Applications
Bioavailability in Food Fortification : A study by Ambrosis et al. (2017) investigated the bioavailability of 13C5-labeled pteroylglutamic acid (13C5-PteGlu) from pectin-coated fortified rice. They found that the bioavailability of folic acid in a pectin-coated rice premix was 68.7%, and 86.5% in uncoated fortified rice relative to aqueous folic acid, demonstrating its potential in food fortification processes (Ambrosis et al., 2017).
Folic Acid Absorption from Fortified Foods : Research by Pfeiffer et al. (1997) assessed the absorption of 13C5-labeled folic acid in fortified bread, rice, and pasta. The study indicated that folic acid in these foods was highly available, suggesting fortification as an effective way to improve folate status in the population (Pfeiffer et al., 1997).
Folate Bioavailability and Metabolism Studies : Rogers et al. (1997) conducted stable isotopic protocols to study folate absorption, comparing urinary excretion and plasma folate kinetics of intravenous and oral doses of 13C5 and 2H2 folic acid. This research provides insights into folate metabolism and the relative bioavailability of nutritionally relevant oral doses of labeled folate (Rogers et al., 1997).
Role in Disease Processes : A paper by Lucock (2000) discussed the molecular biology of folic acid and its role in various disease processes, including neural tube defects, cardiovascular disease, and cancer. The study highlighted the importance of folic acid in methionine and nucleotide biosynthesis, and its potential therapeutic applications (Lucock, 2000).
Folic Acid as a Targeting Ligand in Gene Delivery : A study by Lam et al. (2009) explored the use of folic acid conjugates in gene delivery systems. They found that folate-conjugated polymers significantly enhanced transfection efficiency in cells expressing folate receptors, suggesting its potential in targeted nucleic acid delivery (Lam et al., 2009).
Antimicrobial and Immunomodulating Applications : Fernández-Villa et al. (2019) reviewed the use of folic acid antagonists as antimicrobial and immunomodulating agents. The study provided an updated perspective on their mechanisms of action and biomedical applications (Fernández-Villa et al., 2019).
Mechanism of Action
Target of Action
Folic Acid-13C5, also known as Vitamin B9-13C5, is an isotope of folic acid where all the five glutamate carbons are replaced by 13C . The primary targets of this compound are enzymes involved in DNA and RNA synthesis . More specifically, it is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Mode of Action
This compound interacts with its targets by being reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This interaction is crucial for de novo synthesis of nucleic acids and amino acids . Anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF .
Biochemical Pathways
This compound affects the one-carbon metabolic pathway, which is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids . It also supports the folate cycle, which is responsible for the conversion of homocysteine to methionine, thereby lowering circulating homocysteine levels .
Pharmacokinetics
This compound is absorbed in the proximal part of the small intestine and metabolized in the liver . Its excretion occurs through urine . The time to peak for oral intake is approximately 1 hour . The bioavailability of this compound is comparable to that of folic acid .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of white blood cell and platelet production in folate deficiency anemia . It also plays a significant role in DNA synthesis and acts as a free radical scavenger . Excess folic acid intake has been associated with an increase in DNA de novo point mutations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet and supplementation are necessary to prevent deficiencies, as humans are unable to synthesize folic acid endogenously . Furthermore, the effectiveness of folic acid supplementation can be dependent on the presence of certain enzymes in the body .
Biochemical Analysis
Biochemical Properties
Folic Acid-13C5, like its non-isotopic counterpart, participates in essential one-carbon pathways, donating methyl groups to various biomolecules such as choline phospholipids, creatine, and epinephrine . It interacts with various enzymes, proteins, and other biomolecules, playing a role as a cofactor in these biochemical reactions .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a significant role in DNA synthesis, which is crucial for cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity and gene expression . It is involved in purine and pyrimidine nucleotide synthesis during normal cell division, particularly active in pregnancy and infancy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to have good linearity and reproducibility with a concentration range from 25 pg/ml to 1000 ng/ml for the folates .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, supplementation of folic acid in pregnant mice improved glucose metabolism in offspring exposed to lipopolysaccharide during pregnancy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . It is essential for maintaining one-carbon unit metabolism in the body and is a universal methyl donor for all biological methylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
As with non-isotopic folic acid, it is expected to be involved in various cellular compartments due to its role in critical biochemical reactions .
properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-BCTWCYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747820 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207282-75-4 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



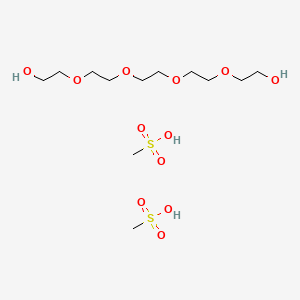

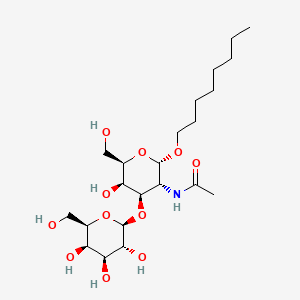
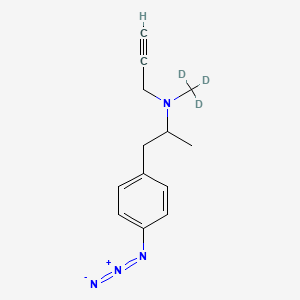

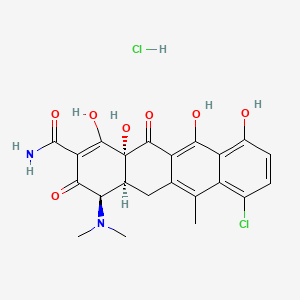
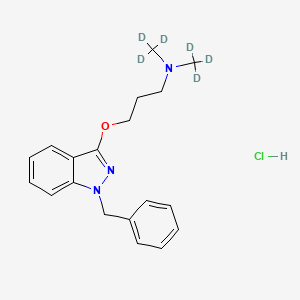

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)
